N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJYQWQKDLSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their coupling with the oxalamide moiety. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Notably, thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated potent activity against human cancer cell lines such as:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The anticancer efficacy of these compounds is attributed to their ability to interfere with multiple biochemical pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial and fungal pathogens. The mechanisms underlying this activity include:
- Inhibition of bacterial cell wall synthesis
- Disruption of microbial membrane integrity
- Interference with metabolic pathways essential for microbial growth
Studies have reported significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the potential for development into new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory and analgesic properties. Compounds within this class have shown the ability to reduce inflammation and pain through the modulation of various inflammatory mediators. Key findings include:
- Reduction in prostaglandin levels
- Inhibition of cytokine production
- Decreased activity of cyclooxygenase enzymes
These properties suggest potential applications in treating conditions such as arthritis and other inflammatory disorders .
Other Pharmacological Activities
In addition to the aforementioned applications, this compound has shown promise in various other pharmacological activities:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Antidiabetic Effects : Preliminary studies indicate potential for modulating glucose metabolism and enhancing insulin sensitivity.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Core Structure | Substituents | LogP* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 2-fluorophenyl, m-tolyl | ~3.5 | High (fluorine) |
| S336 (FEMA 4233) | Oxalamide | 2,4-dimethoxybenzyl, pyridin-2-yl | ~2.8 | Moderate |
| 2-(4-Chlorophenyl)-6-(4-methoxyphenyl) | Thiazolo[3,2-b][1,2,4]triazole | 4-chlorophenyl, 4-methoxyphenyl | ~3.2 | Moderate (Cl, OMe) |
*Predicted using fragment-based methods.
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound characterized by its unique combination of functional groups, including a thiazolo-triazole moiety and an oxalamide linkage. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.47 g/mol. The structure features a thiazole ring fused with a 1,2,4-triazole ring, which are both known for their diverse pharmacological activities.
| Property | Description |
|---|---|
| Molecular Formula | C21H18FN5O2S |
| Molecular Weight | 423.47 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer properties. A study evaluated several derivatives for their activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results demonstrated that certain derivatives exhibited potent anticancer activity without significant toxicity to normal cells (HEK293) .
Case Study: Structure-Activity Relationship (SAR)
A preliminary SAR study highlighted that modifications in the benzylidene part of the molecules significantly influenced their anticancer efficacy. For instance:
- Compounds with chlorine substitutions showed enhanced activity.
- The position of substituents on the aromatic rings was crucial for maximizing therapeutic effects.
This suggests that targeted modifications could optimize the biological activity of this compound.
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. The thiazole and triazole rings are known to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death. Specific studies have reported antibacterial and antifungal activities associated with these heterocycles .
Research Findings
Recent studies have focused on synthesizing novel derivatives based on the thiazolo-triazole framework. For example:
- Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from thioamide precursors and hydrazine derivatives to form the desired oxalamide-linked products .
- In Vitro Evaluation : In vitro tests have shown promising results against a range of cancer cell lines, indicating that further exploration into this compound's mechanism of action is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
